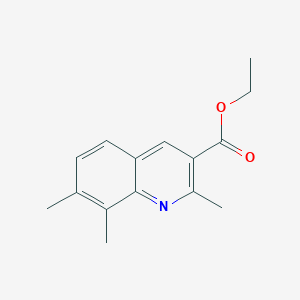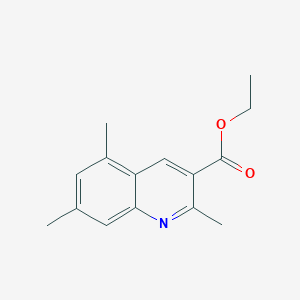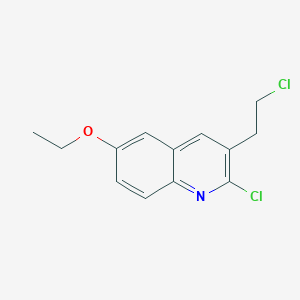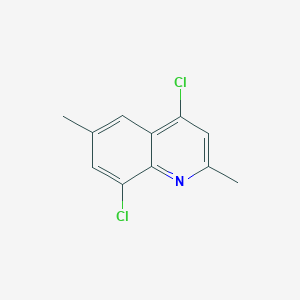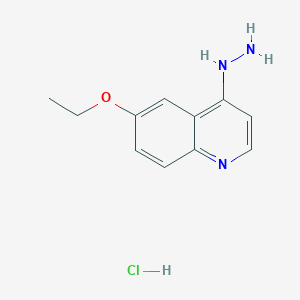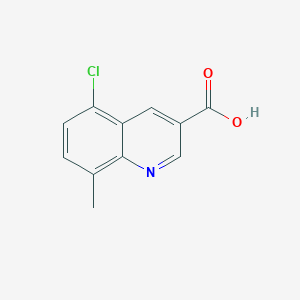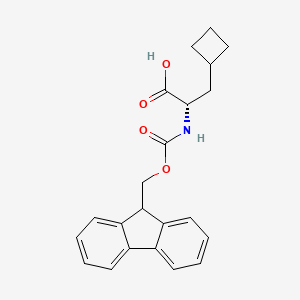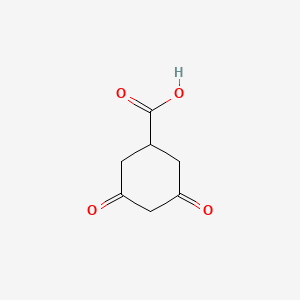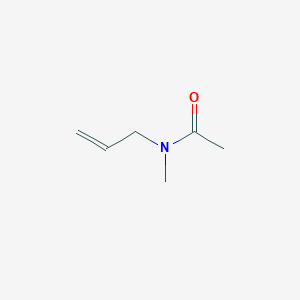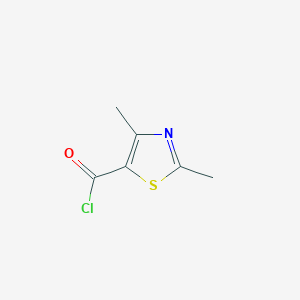
2,4-二甲基噻唑-5-羰基氯
概述
描述
“2,4-Dimethylthiazole-5-carbonyl chloride” is a chemical compound with the molecular formula C6H6ClNOS and a molecular weight of 175.64 g/mol . It is not intended for human or veterinary use and is used only for research .
Synthesis Analysis
The synthesis of “2,4-Dimethylthiazole-5-carbonyl chloride” involves a direct process where a solution containing 2- (1,3-dimethylbutyl) aniline in pyridine is mixed with 2,4-dimethylthiazole-5-carbonyl chloride . The reaction mixture is stirred at room temperature for 1 hour, then poured into a 5% aqueous hydrochloric acid solution and extracted with ethyl acetate . The organic layer is washed successively with a saturated aqueous sodium hydrogen carbonate solution and a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate . After distilling off the solvent under reduced pressure, the residue is purified by silica gel column chromatography using a mixture: n-hexane/ethyl acetate=1:1 as an eluent and crystallized from hexane to obtain the desired product .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dimethylthiazole-5-carbonyl chloride” such as its boiling point, storage conditions, and solubility are not available in the retrieved information .
科学研究应用
合成和杀菌活性
2,4-二甲基噻唑-5-羰基氯用于合成具有显着杀菌活性的化合物。例如,使用它合成的化合物对尖孢镰刀菌表现出显着的抑制作用,突出了其在农业应用中的潜力 (Mao、Song和Shi,2012年)。
有机反应中的催化
这种化学物质是催化系统中至关重要的组成部分,特别是在有机合成过程中。例如,它在芳基氯的甲氧羰基化中的作用,导致各种产物的形成,证明了它在化学制造和制药工业中的重要性 (Jiménez-Rodríguez、Eastham和Cole-Hamilton,2005年)。
噻唑衍生物的形成
2,4-二甲基噻唑-5-羰基氯用于形成各种噻唑衍生物。这些衍生物因其结构特性和在材料科学和药物研究等不同科学领域的潜在应用而受到研究 (L'abbé等,1981年)。
抗增殖和抗癌活性
从2,4-二甲基噻唑-5-羰基氯衍生的化合物因其对各种癌细胞系的抗增殖作用而受到探索。这突出了其在开发新的抗癌药物和疗法中的潜力 (Chandrappa等,2008年)。
在光化学反应中的作用
这种化学物质在光化学反应中起着重要作用,有助于研究反应中间体和光化学过程的开发。此类研究对于理解反应机理和设计高效的光化学系统至关重要 (Nunes、Reva和Fausto,2013年)。
未来方向
作用机制
Target of Action
2,4-Dimethylthiazole-5-carbonyl chloride, also known as 5-Thiazolecarbonyl chloride, 2,4-dimethyl-, is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to exhibit diverse biological activities and are found in many biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, inducing effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2,4-Dimethylthiazole-5-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an acylating agent, modifying proteins by acylation of amino groups. This interaction can alter the function and activity of the target proteins, influencing various biochemical pathways .
Cellular Effects
The effects of 2,4-Dimethylthiazole-5-carbonyl chloride on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 2,4-Dimethylthiazole-5-carbonyl chloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This compound can also induce changes in gene expression by interacting with DNA or RNA, leading to alterations in protein synthesis and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethylthiazole-5-carbonyl chloride change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in persistent changes in cellular functions, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2,4-Dimethylthiazole-5-carbonyl chloride vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing cellular functions and promoting growth. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
2,4-Dimethylthiazole-5-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, 2,4-Dimethylthiazole-5-carbonyl chloride is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is essential for its biological activity, as it needs to reach specific targets to exert its effects .
Subcellular Localization
The subcellular localization of 2,4-Dimethylthiazole-5-carbonyl chloride is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with DNA or to the mitochondria to influence energy production .
属性
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNOS/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOMQXXKQNNQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562636 | |
| Record name | 2,4-Dimethyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119778-43-7 | |
| Record name | 2,4-Dimethyl-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-dimethylthiazole-5-carbonyl chloride in the context of the research article?
A1: In the study [], 2,4-dimethylthiazole-5-carbonyl chloride acts as a key building block for synthesizing a series of novel (Z)-1-tert-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone O-[2,4-dimethylthiazole (or 4-methyl-1,2,3-thiadiazole)-5-carbonyl] oximes and (1Z, 3Z)-4,4-dimethyl-1-substitutedphenyl-2-(1H-1,2,4-triazol-1-yl)-pent-1-en-3-one O-[2,4-dimethylthiazole (or 4-methyl-1,2,3-thiadiazole)-5-carbonyl] oximes. These newly synthesized compounds exhibited promising antifungal activities against Fusarium oxysporum and Cercospora arachidicola Hori.
Q2: What specific reaction is 2,4-dimethylthiazole-5-carbonyl chloride involved in within this research?
A2: 2,4-dimethylthiazole-5-carbonyl chloride undergoes a condensation reaction with either (Z)-1-tert-butyl (or phenyl)-2-(1H-1,2,4-triazol-1-yl)-ethanone oximes or (1Z, 3Z)-4,4-dimethyl-1-substitutedphenyl-2-(1H-1,2,4-triazol-1-yl)-pent-1-en-3-one oximes under basic conditions []. This reaction leads to the formation of the target oxime ester compounds, introducing the 2,4-dimethylthiazole moiety into the final structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
